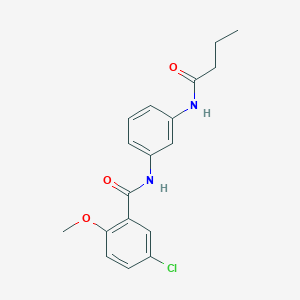![molecular formula C18H21NO5S B245160 (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B245160.png)
(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid, also known as TTPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TTPA is a derivative of phenoxyacetic acid and is known for its unique chemical properties, which make it an excellent candidate for a wide range of research applications. In
Mecanismo De Acción
The mechanism of action of (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid involves the inhibition of PTPs, which are enzymes that play a crucial role in the regulation of cellular signaling pathways. PTPs remove phosphate groups from tyrosine residues on proteins, which can either activate or deactivate signaling pathways. (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid binds to the active site of PTPs and prevents them from removing phosphate groups, thereby inhibiting their activity. This leads to the activation of downstream signaling pathways, which can have a wide range of physiological effects.
Biochemical and Physiological Effects
(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the immune response. (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid has also been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. Additionally, (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid has several advantages for lab experiments. It is a potent inhibitor of PTPs and has been extensively studied for its potential therapeutic applications. (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid is also relatively easy to synthesize and can be obtained in high purity. However, there are also some limitations to its use. (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid may have off-target effects and can inhibit other enzymes besides PTPs. Additionally, its potency may vary depending on the specific PTP isoform being targeted.
Direcciones Futuras
There are several future directions for the study of (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid. One area of research is the development of more selective PTP inhibitors that can target specific isoforms of PTPs. This could lead to the development of more effective and targeted therapies for diseases such as cancer and diabetes. Another area of research is the investigation of the role of PTPs in other physiological processes, such as immune function and inflammation. Finally, the potential use of (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid as a tool for studying PTPs and their role in cellular signaling pathways should be explored further.
Conclusion
In conclusion, (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid, or (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid, is a synthetic compound that has been extensively studied for its potential applications in scientific research. (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid is a potent inhibitor of PTPs and has been used to study the role of these enzymes in various physiological processes. (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid, including the development of more selective PTP inhibitors and the investigation of the role of PTPs in other physiological processes.
Métodos De Síntesis
The synthesis of (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid involves a multi-step process that begins with the reaction of 2,3,5,6-tetramethylphenylsulfonyl chloride with 4-aminophenol. The resulting product is then reacted with chloroacetic acid to form the final product, (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid. The synthesis method of (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid has been extensively studied and optimized to ensure high yields and purity of the final product.
Aplicaciones Científicas De Investigación
(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid has been widely used in scientific research due to its unique chemical properties. It has been shown to be a potent inhibitor of protein tyrosine phosphatases (PTPs), which are important enzymes involved in the regulation of cellular signaling pathways. (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid has been used to study the role of PTPs in various physiological processes, including cell proliferation, differentiation, and apoptosis. It has also been used to investigate the potential therapeutic applications of PTP inhibitors in the treatment of cancer, diabetes, and other diseases.
Propiedades
Fórmula molecular |
C18H21NO5S |
|---|---|
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
2-[4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]phenoxy]acetic acid |
InChI |
InChI=1S/C18H21NO5S/c1-11-9-12(2)14(4)18(13(11)3)25(22,23)19-15-5-7-16(8-6-15)24-10-17(20)21/h5-9,19H,10H2,1-4H3,(H,20,21) |
Clave InChI |
PDYPYYNWWFAORU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)OCC(=O)O)C)C |
SMILES canónico |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)OCC(=O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(butyrylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B245085.png)
![N-[4-(butyrylamino)phenyl]-3-methoxybenzamide](/img/structure/B245086.png)
![N-{3-[(2-phenoxyacetyl)amino]phenyl}butanamide](/img/structure/B245087.png)
![N-[3-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]butanamide](/img/structure/B245088.png)

![2,3-dichloro-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B245091.png)
![2,4-dichloro-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B245092.png)
![4-methyl-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B245093.png)
![3-methyl-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B245094.png)
![2-fluoro-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B245097.png)
![5-chloro-2-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B245098.png)
![N-[4-(propanoylamino)phenyl]-3-propoxybenzamide](/img/structure/B245099.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B245100.png)